Dithallium oxide

oxidation state chemical stability basic oxide

Sourcing thallium(I) oxide with the correct oxidation state and vapor-pressure profile is critical for reproducible superconductor and optical glass fabrication. Substituting Tl₂O₃ or Tl₂CO₃ leads to phase instability and failed depositions. Dithallium oxide (Tl₂O) resolves this by providing the exact +1 oxidation state and thermal decomposition pathway required. - Enables vapor-phase synthesis of Tl₂Ba₂Ca₂Cu₃O₁₀ (Tc=125 K) via controlled Tl₂O partial pressure. - Raises refractive index in germanate/tellurite glasses while avoiding coloration from Tl(III) species. - Packaged under inert atmosphere to preserve hygroscopic stability.

Molecular Formula OTl2
Molecular Weight 424.77 g/mol
CAS No. 1314-12-1
Cat. No. B073582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithallium oxide
CAS1314-12-1
Molecular FormulaOTl2
Molecular Weight424.77 g/mol
Structural Identifiers
SMILESO([Tl])[Tl]
InChIInChI=1S/O.2Tl
InChIKeyKFAIYPBIFILLEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dithallium Oxide: Technical Profile and Procurement


Dithallium oxide (Tl₂O), also designated as thallium(I) oxide or thallous oxide, is an inorganic compound in which thallium adopts its +1 oxidation state. It is typically supplied as a black, hygroscopic crystalline powder with a rhombohedral anti‑CdI₂‑type crystal structure (space group R-3m) [1]. Tl₂O is soluble in water (forming basic TlOH) and ethanol [2], and it serves as a critical precursor in two distinct high‑value application domains: the formulation of special high‑refractive‑index optical glasses and the vapor‑phase synthesis of thallium‑based high‑temperature superconductors (e.g., Tl₂Ba₂Ca₂Cu₃O₁₀) [3].

Vapor-phase synthesis HTS thin-film deposition (TBCCO)
Glass formulation High-index IR-transmitting optical glass
Precursor reactivity Synthesis of Tl(I) salts and organometallics

Dithallium Oxide: Why Substitutions Fail


Interchanging thallium(I) oxide with its higher‑oxidation‑state analog, thallium(III) oxide (Tl₂O₃), or with thallium(I) carbonate (Tl₂CO₃) is not feasible in most applications due to fundamental differences in chemical behavior and processing conditions. Tl₂O acts as a strong base that readily hydrolyzes to TlOH, whereas Tl₂O₃ is an amphoteric, strongly oxidizing semiconductor that is insoluble in water [1]. In superconductor fabrication, the distinct vapor‑pressure profile of Tl₂O (established by the condensed pure oxide) governs the Tl₂O partial pressure during film growth; if the Tl₂O pressure exceeds the stability limit of the superconducting phase, the target phase will not form [2]. Using Tl₂CO₃ as an alternative precursor introduces CO₂ evolution that can disrupt film morphology and compositional control. Consequently, procurement must precisely match the oxidation state (+1) and the associated thermal decomposition pathway of the oxide.

Tl₂O (+1 oxide)
Tl₂O₃ (+3 oxide) Oxidation-state mismatch: amphoteric, insoluble, strong oxidizer; alters solution and vapor chemistry.
Tl₂O (+1 oxide)
Tl₂CO₃ CO₂ evolution during thermal processing may disrupt film morphology and composition control.

Dithallium Oxide: Evidence vs. Analogs


Oxidation State Stability in Solution

Thallium(I) oxide (Tl₂O) and thallium(III) oxide (Tl₂O₃) exhibit fundamentally divergent chemical behaviors due to their oxidation states. Tl₂O is a strong base that dissolves in water to yield a yellow, basic solution of TlOH [1]. In contrast, Tl₂O₃ is amphoteric and insoluble in water but reacts with acids to liberate oxygen or chlorine, and it acts as a strong oxidizing agent [1][2]. This difference is critical in aqueous or acidic processing steps, where Tl₂O₃ would introduce undesirable redox side reactions.

Oxidation state in solution
Class-level
Tl₂O: dissolves to basic TlOH; Tl₂O₃: insoluble, oxidizing
Supports selection of +1 oxide for aqueous/basic processing
Qualitative class-level inference
oxidation state chemical stability basic oxide

Electronic Structure and Band Gap Comparison

Density functional theory (DFT) calculations performed by the Materials Project indicate that Tl₂O exhibits a calculated GGA band gap of 0.57 eV, classifying it as a narrow‑band‑gap semiconductor [1]. In contrast, Tl₂O₃ has been reported as a degenerate n‑type semiconductor or even a semimetal with no measurable band gap [2]. While GGA calculations typically underestimate the true band gap by approximately 40–50% [1], the qualitative distinction between a true semiconductor (Tl₂O) and a metallic conductor (Tl₂O₃) has direct implications for applications in electronic devices and coatings.

Calculated band gap
Context-dependent
0.57 eV (GGA)
Indicates narrow-band-gap semiconductor behavior
GGA underestimates; true gap ~1.1 eV estimated
band gap semiconductor electronic structure

Vapor-Pressure Profile for HTS Film Deposition

In the fabrication of thallium‑based high‑temperature superconductor (HTS) films (e.g., Tl‑2212 and Tl‑2223 phases), the partial pressure of Tl₂O vapor is the critical parameter governing phase stability and film quality. The equilibrium vapor pressure established by pure, condensed Tl₂O at processing temperatures (typically 700–900 °C) exceeds the stability limit of the superconducting phases; therefore, film growth requires precise control of the Tl₂O partial pressure within a narrow window [1]. Using Tl₂O₃ as a precursor alters the Tl‑vapor speciation (introducing more volatile or oxidizing species) and disrupts the delicate phase equilibria, often resulting in off‑stoichiometry films or impurity phases.

Vapor pressure in HTS growth
Class-level
Tl₂O defines stable partial pressure window; Tl₂O₃ alters speciation
Ensures compatibility with established HTS deposition protocols
No quantitative comparison; inferred from phase equilibria
superconductor vapor pressure thin film deposition

Refractive Index Contribution in Specialty Glass

Thallium(I) oxide is employed as an additive in special optical glasses to significantly increase the refractive index [1]. While quantitative refractive‑index increments for Tl₂O in specific glass matrices are not extensively tabulated in open literature, its use is explicitly distinguished from that of other heavy‑metal oxides (e.g., PbO, Bi₂O₃) due to its ability to maintain high transmission in the infrared region while raising the refractive index [1]. German patent DE 32 17 897 specifies the use of 29.6 mol% Tl₂O in an optical glass formulation to achieve a specific refractive index and an acceptance angle of 38° [2]. In contrast, Tl₂O₃ is not used for this purpose because it decomposes at lower temperatures and would introduce coloration or optical absorption.

Refractive index enhancement
Data to verify
Patent example: 29.6 mol% Tl₂O achieves defined index and 38° acceptance angle
Supports high-index, IR-transmitting glass formulation
Composition-specific; review target matrix
refractive index optical glass IR transmission

Dithallium Oxide: Application Scenarios


HTS Thin Film Deposition

Dithallium oxide is the preferred Tl source for the vapor‑phase deposition of Tl‑Ba‑Ca‑Cu‑O (TBCCO) superconducting films (e.g., Tl₂Ba₂Ca₂Cu₃O₁₀ with Tc = 125 K). The equilibrium vapor pressure of pure Tl₂O dictates the growth window; films are typically annealed in a controlled Tl₂O partial pressure to stabilize the desired high‑Tc phase [1]. Procuring high‑purity Tl₂O is essential to avoid impurity phases and ensure epitaxial film quality.

High-Index IR-Transmitting Glasses

Tl₂O is incorporated into germanate, tellurite, and heavy‑metal oxide glasses to raise the refractive index while maintaining broad transparency from the visible into the mid‑infrared region [1]. Patent literature demonstrates the use of ~30 mol% Tl₂O to achieve specific optical performance parameters [2]. The +1 oxidation state is critical to avoid coloration and optical absorption associated with Tl(III) species.

Synthesis of Thallium(I) Compounds

Tl₂O reacts readily with acids to form thallium(I) salts (e.g., TlCl, TlNO₃), and it dissolves in ethanol to produce thallium ethoxide (C₂H₅OTl) [1]. This reactivity makes it a convenient starting material for the preparation of Tl(I)‑containing coordination polymers and organometallic precursors. In contrast, Tl₂O₃ would require reduction to Tl(I) or would yield Tl(III) products, complicating synthesis.

Model Narrow-Band-Gap Semiconductor

With a calculated band gap of approximately 0.57 eV (GGA) and an anti‑CdI₂ crystal structure [1], Tl₂O serves as a model system for studying electronic structure, doping effects, and phonon modes in layered oxide semiconductors. Its distinct electronic properties (semiconductor vs. metallic behavior of Tl₂O₃) [2] make it relevant for exploring novel thermoelectric or optoelectronic materials.

Application
Selection Property
Validation Focus
HTS Thin Film Deposition
Vapor-pressure profile, +1 oxidation state
Phase purity and epitaxial film quality
High-Index IR Glasses
Refractive index enhancement, IR transparency
Optical clarity and transmission fidelity
Synthesis of Tl(I) Compounds
Basic oxide reactivity, ethanol solubility
Reaction selectivity to Tl(I) products
Model Narrow-Band-Gap Semiconductor
Layered crystal structure, band gap
Electronic structure and doping studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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